molecular formula C8H8BNO3 B1451596 2-Cyanomethoxyphenylboronic acid CAS No. 947533-29-1

2-Cyanomethoxyphenylboronic acid

Cat. No. B1451596
M. Wt: 176.97 g/mol
InChI Key: WEQORYHQXMDPJU-UHFFFAOYSA-N
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Description

2-Cyanomethoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Cyanomethoxyphenylboronic acid involves the use of the pinacol boronic ester group (Bpin), which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Molecular Structure Analysis

The molecular structure of 2-Cyanomethoxyphenylboronic acid consists of a cyanomethoxy group attached to a phenyl ring, which is further connected to a boronic acid group . The molecular weight of this compound is 176.965 Da .


Physical And Chemical Properties Analysis

2-Cyanomethoxyphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 415.7±51.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Catalysis and Synthesis

One of the primary applications of 2-cyanomethoxyphenylboronic acid derivatives is in catalysis and organic synthesis. For instance, rhodium-catalyzed annulation reactions utilize 2-cyanophenylboronic acid with alkynes and strained alkenes to afford substituted indenones or indanones, showcasing the versatility of these compounds in constructing cyclic skeletons (T. Miura & M. Murakami, 2005). Similarly, palladium-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids demonstrate the rapid construction of benzofuro[2,3-c]pyridine skeletons, highlighting the compounds' utility in forming complex structures with high selectivity (Wenzhang Xiong et al., 2019).

Material Science and Nanotechnology

In material science, the functionalization of materials like detonation nanodiamond (ND) with aminophenylboronic acid derivatives for selective capture of glycoproteins from protein mixtures illustrates an innovative application of these compounds. This functionality is crucial for enhancing the efficiency of proteomics research (W. Yeap, Yee Ying Tan, & K. Loh, 2008).

Analytical Chemistry

In analytical chemistry, 2-hydroxymethylphenylboronate, a derivative, serves as a reagent to detect carbohydrates, particularly in analyzing complex mixtures formed in processes like the formose reaction. This demonstrates the compound's utility in enhancing the detection of biologically significant molecules (A. Ricardo et al., 2006).

Bioconjugation and Biomedical Applications

The rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions for bioorthogonal coupling reactions showcases another facet of these compounds. This application is particularly relevant for protein conjugation, underlining the potential of phenylboronic acid derivatives in biomedical research (Ozlem Dilek et al., 2015).

Environmental and Corrosion Studies

Moreover, the synthesis and characterization of new acrylamide derivatives, including 2-cyano derivatives for use as corrosion inhibitors, highlight the compounds' relevance in materials protection and environmental studies. These derivatives have shown efficacy as corrosion inhibitors for metals like copper in acidic solutions, indicating their potential in industrial applications (Ahmed Abu-Rayyan et al., 2022).

properties

IUPAC Name

[2-(cyanomethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQORYHQXMDPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669786
Record name [2-(Cyanomethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanomethoxyphenylboronic acid

CAS RN

947533-29-1
Record name [2-(Cyanomethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 947533-29-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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